1-Acetyl-4-(3-hydroxyphenyl)piperazine

Overview

Description

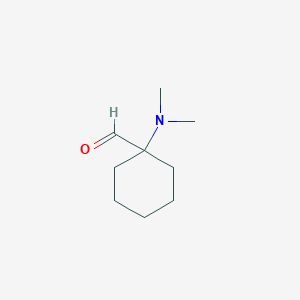

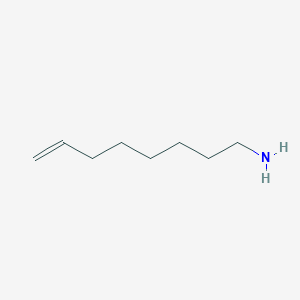

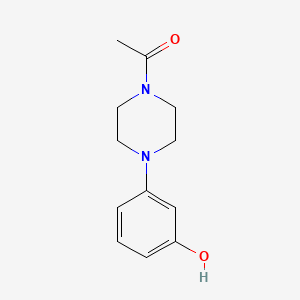

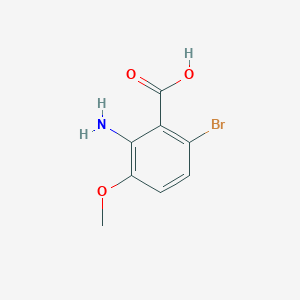

1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a piperazine derivative and a structural analog of acetaminophen . It has an empirical formula of C12H16N2O2 and a molecular weight of 220.27 .

Synthesis Analysis

The synthesis process of AHPP involves the addition of alkali and acid hydride into the alcohol-water solution of 4-hydroxy phenyl piperazine dihydrobromide . The process uses alcohol as the acetylation solvent in preparing AHPP with 4-hydroxy phenyl piperazine dihydrobromide, resulting in high product yield and purity .Molecular Structure Analysis

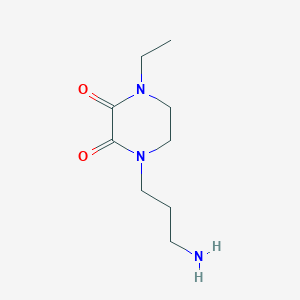

The molecular structure of AHPP consists of a piperazine ring acetylated at one nitrogen and substituted with a 4-hydroxyphenyl group at the other nitrogen . The InChI string is 1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 .Chemical Reactions Analysis

The synthesis of AHPP involves a multi-step reaction starting with bis-(2-chloroethyl)amine hydrochloride and p-aminophenol . The reaction material 4-hydroxy phenyl piperazine dihydrobromide is prepared with 40% concentration HBr, rather than 48% concentration HBr, which lowers the cost and reduces pollution .Physical And Chemical Properties Analysis

AHPP is a white to pale yellow crystalline powder . It has a melting point of 180-185 °C . It is insoluble in water at room temperature but soluble in alcohol .Scientific Research Applications

Chemical Synthesis

“1-Acetyl-4-(3-hydroxyphenyl)piperazine” is used as a building block in chemical synthesis . It’s a piperazine derivative and can be used to create more complex molecules in a multi-step synthesis process .

Preparation of Other Piperazine Derivatives

This compound may be used in the preparation of "1-acetyl-4-(4-octadecyloxyphenyl)piperazine" . This shows its potential as a precursor for synthesizing other piperazine derivatives.

Synthesis of Ketoconazole Analogs

“1-Acetyl-4-(3-hydroxyphenyl)piperazine” can be used in the multi-step synthesis of ketoconazole, a widely used antifungal medication .

Synthesis of 1,2,4-Triazole Analogs

This compound can also be used in the synthesis of 1,2,4-triazole analogs . Triazoles are a class of compounds that have various applications in medicinal chemistry.

Synthesis of Thiazole Analogs

Similarly, “1-Acetyl-4-(3-hydroxyphenyl)piperazine” can be used in the synthesis of thiazole analogs . Thiazoles are another class of compounds with diverse applications in pharmaceuticals.

Research and Development

As a compound available from suppliers like Sigma-Aldrich , “1-Acetyl-4-(3-hydroxyphenyl)piperazine” is likely used in various research and development contexts, including the exploration of new synthetic routes, the development of new drugs, and the study of its properties and reactions.

Mechanism of Action

Target of Action

1-Acetyl-4-(3-hydroxyphenyl)piperazine (AHPP) is a piperazine derivative and a structural analog of acetaminophen

Action Environment

General guidelines for handling ahpp suggest avoiding formation of dust and aerosols, indicating that its stability and efficacy might be affected by environmental conditions such as humidity and temperature .

Safety and Hazards

AHPP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFHOABEFGNIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251971 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(3-hydroxyphenyl)piperazine | |

CAS RN |

67915-02-0 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)